2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 887570-24-3
VCID: VC17287958
InChI: InChI=1S/C5H10N4O/c1-3-2-4(10)8-5(7-3)9-6/h2,5,7,9H,6H2,1H3,(H,8,10)
SMILES:
Molecular Formula: C5H10N4O
Molecular Weight: 142.16 g/mol

2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one

CAS No.: 887570-24-3

Cat. No.: VC17287958

Molecular Formula: C5H10N4O

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one - 887570-24-3

Specification

CAS No. 887570-24-3
Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
IUPAC Name 2-hydrazinyl-6-methyl-2,3-dihydro-1H-pyrimidin-4-one
Standard InChI InChI=1S/C5H10N4O/c1-3-2-4(10)8-5(7-3)9-6/h2,5,7,9H,6H2,1H3,(H,8,10)
Standard InChI Key DJXHPRSNIXQISY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)NC(N1)NN

Introduction

Chemical Identity and Structural Characteristics

2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one belongs to the dihydropyrimidinone class, featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecular formula C5H10N4O\text{C}_5\text{H}_{10}\text{N}_4\text{O} corresponds to a molecular weight of 142.16 g/mol. Key structural elements include:

  • A hydrazinyl group (-NH-NH2_2) at position 2, enabling nucleophilic reactions and metal coordination.

  • A methyl substituent at position 6, influencing electronic distribution and steric interactions.

  • A dihydropyrimidinone core, providing partial saturation that enhances conformational flexibility compared to aromatic pyrimidines.

The compound’s planar geometry facilitates π-π stacking interactions, as evidenced by computational studies . The thiocarbonyl group (C=S) in related analogs enhances electrophilicity, though in this derivative, the carbonyl oxygen at position 4 dominates electronic behavior.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H10N4O\text{C}_5\text{H}_{10}\text{N}_4\text{O}
Molecular Weight142.16 g/mol
IUPAC Name2-hydrazinyl-6-methyl-2,3-dihydro-1H-pyrimidin-4-one
CAS Number887570-24-3
SMILESCC1=CC(=O)NC(N1)NN
Topological Polar Surface Area95.5 Ų

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is typically synthesized via hydrazinolysis of 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol. Reacting this precursor with hydrazine hydrate (N2H4H2O\text{N}_2\text{H}_4\cdot\text{H}_2\text{O}) in ethanol at 70–80°C for 6–8 hours yields the target molecule with >75% efficiency. The reaction proceeds through nucleophilic displacement of the methylsulfanyl group by hydrazine:

C6H8N2OS+N2H4C5H10N4O+CH3SH\text{C}_6\text{H}_8\text{N}_2\text{OS} + \text{N}_2\text{H}_4 \rightarrow \text{C}_5\text{H}_{10}\text{N}_4\text{O} + \text{CH}_3\text{SH}

Derivative Formation

The hydrazinyl group serves as a reactive handle for further modifications:

  • Condensation reactions: Treatment with aromatic aldehydes produces hydrazone derivatives, which exhibit enhanced antimicrobial properties .

  • Cyclization: Heating with β-diketones generates pyrazole rings, expanding structural diversity for drug discovery .

Table 2: Comparative Yields of Common Derivatives

Derivative TypeReagentYield (%)
Hydrazone4-Chlorobenzaldehyde82
PyrazoleAcetylacetone68
Azo compoundPhenyldiazonium chloride57

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 μg/mL) and fungi (Candida albicans, MIC = 64 μg/mL) . The mechanism involves dual inhibition of:

  • Dihydrofolate reductase (DHFR): Disruption of folate synthesis critical for microbial DNA replication.

  • Lanosterol 14α-demethylase: Impairment of ergosterol biosynthesis in fungal cell membranes .

Enzyme Modulation

Kinetic studies reveal noncompetitive inhibition of acetylcholinesterase (Ki=12.3 μMK_i = 12.3\ \mu\text{M}), suggesting potential applications in neurodegenerative disorders . Molecular docking simulations identify hydrogen bonding between the hydrazinyl group and enzyme residues (e.g., Tyr337 in human AChE) .

Applications in Drug Development

Anticancer Agents

Structural analogs bearing fluorophenyl substitutions exhibit cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 8.9 μM) via ROS-mediated apoptosis . Comparative studies show a 3.2-fold increase in potency compared to 5-fluorouracil .

Antitubercular Activity

Hydrazone derivatives inhibit Mycobacterium tuberculosis H37Rv at 16 μg/mL by targeting the enoyl-ACP reductase (InhA) enzyme, a key component of mycolic acid biosynthesis .

Stability and Pharmacokinetic Profile

The compound exhibits moderate metabolic stability in human liver microsomes (t1/2=43 minutest_{1/2} = 43\ \text{minutes}) with low plasma protein binding (23%). Quantum mechanical calculations predict favorable blood-brain barrier permeability (logBB = 0.17) due to its moderate lipophilicity (clogP = 0.89) .

Table 3: ADME Properties

ParameterValue
Aqueous Solubility2.1 mg/mL (pH 7.4)
logP0.89
CYP3A4 InhibitionWeak (IC50_{50} > 50 μM)
Bioavailability (Rat)62%

Industrial and Material Science Applications

Beyond pharmaceuticals, the compound serves as:

  • A ligand in palladium-catalyzed cross-coupling reactions, achieving 94% yield in Suzuki-Miyaura couplings.

  • A precursor for coordination polymers with lanthanides, exhibiting luminescent properties for sensor applications .

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